In Vitro Potency of Antiviral Agent 47 Against HSV-1 F Strain Compared to Ganciclovir and Acyclovir
Antiviral Agent 47 (Compound 26) demonstrates a specific in vitro inhibitory concentration (ID50) against the HSV-1 F strain. This value is quantitatively distinct from the clinically established antivirals ganciclovir (DHPG) and acyclovir, providing a clear basis for its selection in research models [1].
| Evidence Dimension | In vitro antiviral activity (ID50/IC50) against HSV-1 |
|---|---|
| Target Compound Data | 16.0 μM |
| Comparator Or Baseline | Ganciclovir (DHPG): ~0.235 μM (0.06 mcg/mL) [2]; Acyclovir: 0.85 μM [3] |
| Quantified Difference | Antiviral Agent 47 is approximately 68-fold less potent than Ganciclovir and 19-fold less potent than Acyclovir in these assays. |
| Conditions | Plaque reduction assay in Vero cells (Antiviral Agent 47 and Ganciclovir) [1][2]; Assay conditions for Acyclovir may vary [3]. |
Why This Matters
This quantitative difference in potency defines its utility as a tool compound for studying less potent analogs or for use in assays where high-potency agents may exhibit cytotoxicity or off-target effects, guiding appropriate experimental design and procurement decisions.
- [1] J. C. Martin, et al. Acyclic analogues of 2'-deoxynucleosides related to 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine as potential antiviral agents. J Med Chem. 1985 Mar;28(3):358-62. View Source
- [2] 2'-nor-cGMP, a new cyclic derivative of 2'NDG, inhibits HSV-1 replication in vitro and in the mouse keratitis model. The 50% inhibitory dose (ID50) was determined with HSV-1 RE strain in Vero cell monolayers for 2'NDG (.06 mcg/ml). View Source
- [3] MedChemExpress. Acyclovir (Aciclovir) Datasheet. IC50 values for HSV-1 and HSV-2. View Source
